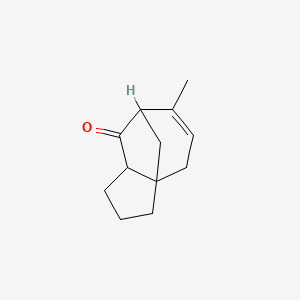
6-Methyl-1,2,3,4,7,8a-hexahydro-8H-3a,7-methanoazulen-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-1,2,3,4,7,8a-hexahydro-8H-3a,7-methanoazulen-8-one is a complex organic compound with the molecular formula C17H26O. It is also known by other names such as Methyl Cedryl Ketone and Vertofix Coeur . This compound is characterized by its unique tricyclic structure, which includes a methanoazulene core. It is primarily used in the fragrance industry due to its woody and amber-like scent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1,2,3,4,7,8a-hexahydro-8H-3a,7-methanoazulen-8-one typically involves the use of cedarwood oil as a starting material . The process includes several steps:
Isolation of Cedrene: Cedarwood oil is distilled to isolate cedrene, a key intermediate.
Oxidation: Cedrene is then oxidized to form cedryl alcohol.
Acetylation: Cedryl alcohol undergoes acetylation to produce this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale distillation and chemical transformation processes. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-1,2,3,4,7,8a-hexahydro-8H-3a,7-methanoazulen-8-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones and alcohols.
Reduction: Reduction reactions can convert it into different hydrocarbons.
Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the methanoazulene ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products Formed
The major products formed from these reactions include various ketones, alcohols, and substituted derivatives, which are valuable intermediates in the synthesis of fragrances and other fine chemicals .
Scientific Research Applications
6-Methyl-1,
Properties
CAS No. |
113248-87-6 |
|---|---|
Molecular Formula |
C12H16O |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
8-methyltricyclo[5.3.1.01,5]undec-8-en-6-one |
InChI |
InChI=1S/C12H16O/c1-8-4-6-12-5-2-3-10(12)11(13)9(8)7-12/h4,9-10H,2-3,5-7H2,1H3 |
InChI Key |
SKAGIMFRLFISGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC23CCCC2C(=O)C1C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-5-oxo-5H-[1]benzopyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B14314803.png)

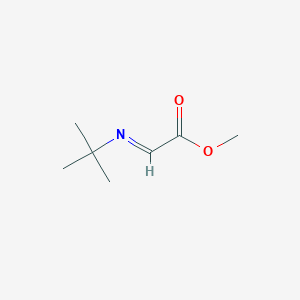
![2-[(tert-Butylsulfanyl)methyl]prop-2-enenitrile](/img/structure/B14314816.png)
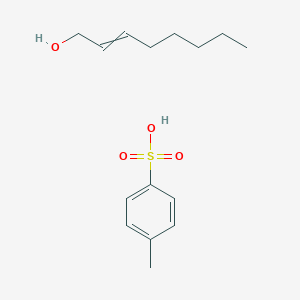
![Cyclohexanecarboxylic acid, [1,1'-biphenyl]-4-yl ester](/img/structure/B14314831.png)
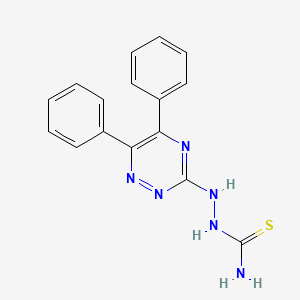
![4-Carbamoyl-1-[2-(decyloxy)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14314846.png)
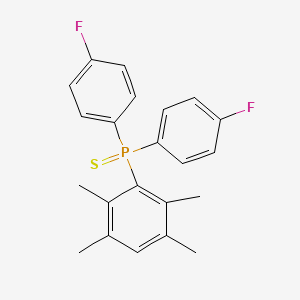
![N-{(2E)-2-[(4-Propoxyphenyl)imino]acetyl}benzenamine N-oxide](/img/structure/B14314850.png)
![N-[2-(3,4-Dimethoxyphenyl)ethenyl]acetamide](/img/structure/B14314861.png)
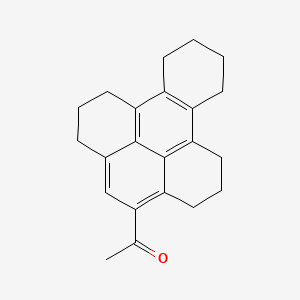
![Methyl 2-[dimethyl(phenyl)silyl]-2-methylbut-3-enoate](/img/structure/B14314873.png)

